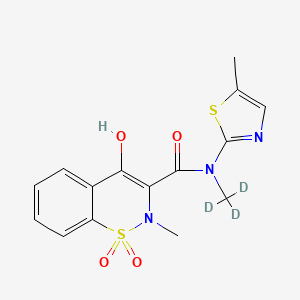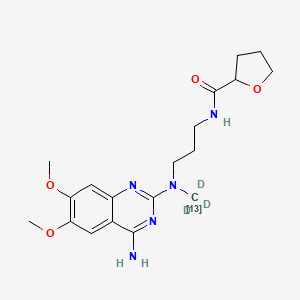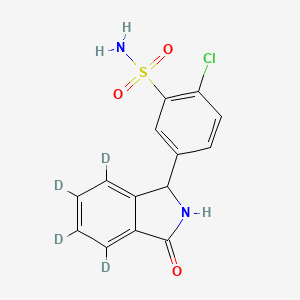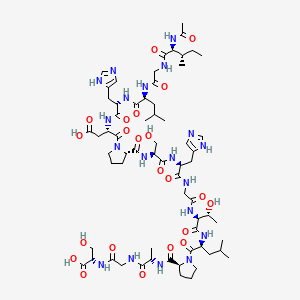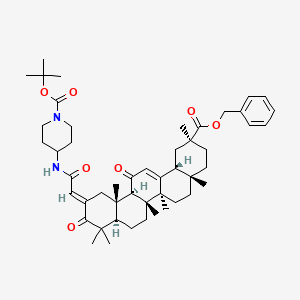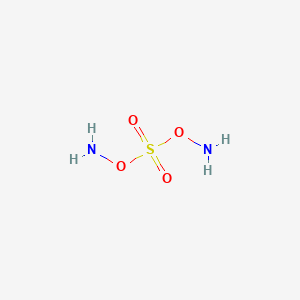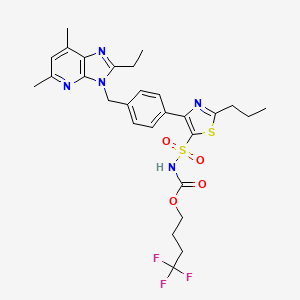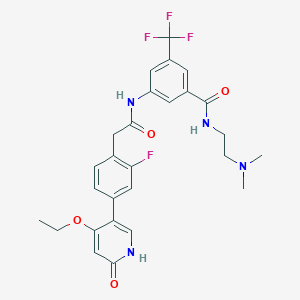
Topoisomerase II inhibitor 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topoisomerase II inhibitor 7 is a compound that targets the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and repair. This enzyme helps in managing the topology of DNA by inducing transient double-strand breaks, allowing the passage of another DNA segment through the break, and then re-ligating the broken strands. Inhibitors of topoisomerase II are significant in cancer therapy as they can prevent the replication of cancer cells by interfering with DNA processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, and chromatography are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Topoisomerase II inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions can introduce new substituents, enhancing or diminishing the inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Topoisomerase II inhibitor 7 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA topoisomerase II and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in cellular studies to understand the role of topoisomerase II in DNA processes and cell cycle regulation.
Medicine: As a potential anticancer agent, it is investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: The compound is used in the development of new therapeutic agents and in the production of pharmaceuticals targeting topoisomerase II.
Wirkmechanismus
Topoisomerase II inhibitor 7 exerts its effects by binding to the DNA-topoisomerase II complex, stabilizing the transient double-strand breaks induced by the enzyme. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets include the DNA binding domain of topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Topoisomerase II inhibitor 7 is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with a different mechanism of action and side effect profile.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.
This compound stands out due to its lower cytotoxicity and potential for reduced side effects, making it a promising candidate for further development in anticancer therapy.
Eigenschaften
Molekularformel |
C32H28BrN5O5S |
|---|---|
Molekulargewicht |
674.6 g/mol |
IUPAC-Name |
ethyl 4-amino-6-(4-bromophenyl)-11-phenyl-13-(3,4,5-trimethoxyphenyl)-8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C32H28BrN5O5S/c1-5-43-30(39)23-24(17-9-7-6-8-10-17)36-32-38(26(23)19-15-21(40-2)27(42-4)22(16-19)41-3)29-28(44-32)25(35-31(34)37-29)18-11-13-20(33)14-12-18/h6-16,26H,5H2,1-4H3,(H2,34,35,37) |
InChI-Schlüssel |
ZGQOCYHQFHUDGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C4=NC(=NC(=C4S2)C5=CC=C(C=C5)Br)N)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)
